(2S,4S)-4-tert-Butyl-2-methylpiperidine
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Overview
Description
(2S,4S)-4-tert-Butyl-2-methylpiperidine is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-tert-Butyl-2-methylpiperidine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or chiral catalysts in the hydrogenation of suitable precursors. The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity product for various applications .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-tert-Butyl-2-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.
Substitution: Substitution reactions can introduce different substituents onto the piperidine ring, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
(2S,4S)-4-tert-Butyl-2-methylpiperidine has numerous applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of (2S,4S)-4-tert-Butyl-2-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-tert-Butyl-2-methylpiperidine
- (2R,4S)-4-tert-Butyl-2-methylpiperidine
- (2R,4R)-4-tert-Butyl-2-methylpiperidine
Uniqueness
(2S,4S)-4-tert-Butyl-2-methylpiperidine is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties compared to its stereoisomers. This uniqueness makes it valuable in applications requiring high stereochemical purity and specific interactions with biological targets .
Properties
CAS No. |
72036-76-1 |
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Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S,4S)-4-tert-butyl-2-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-8-7-9(5-6-11-8)10(2,3)4/h8-9,11H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI Key |
CDJJBDNOINTHLQ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)C(C)(C)C |
Canonical SMILES |
CC1CC(CCN1)C(C)(C)C |
Origin of Product |
United States |
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